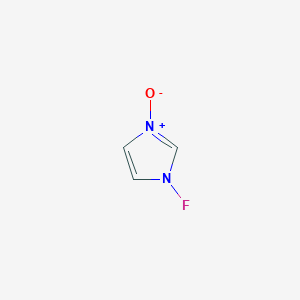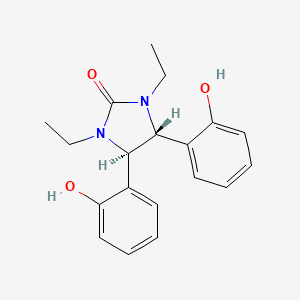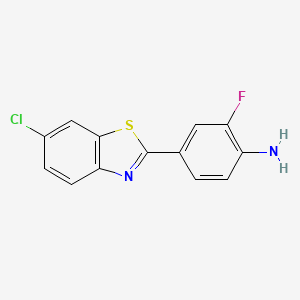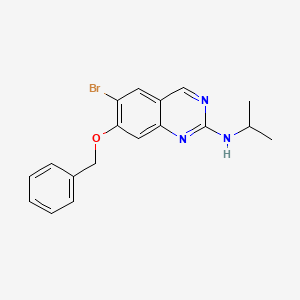
(4E)-2-Benzyl-N-methyl-3-phenylquinazolin-4(3H)-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-2-Benzyl-N-methyl-3-phenylquinazolin-4(3H)-imine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinazoline core with benzyl, methyl, and phenyl substituents, making it a molecule of interest for various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-Benzyl-N-methyl-3-phenylquinazolin-4(3H)-imine typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-aminobenzylamine with benzaldehyde to form an intermediate Schiff base, which is then cyclized with formic acid and methylamine to yield the desired quinazoline derivative. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol, with the addition of catalysts like acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling, along with purification techniques like crystallization and chromatography, are integral to the industrial production process to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
(4E)-2-Benzyl-N-methyl-3-phenylquinazolin-4(3H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, alkylating agents, and nucleophiles in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
科学的研究の応用
(4E)-2-Benzyl-N-methyl-3-phenylquinazolin-4(3H)-imine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of (4E)-2-Benzyl-N-methyl-3-phenylquinazolin-4(3H)-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and apoptosis. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the quinazoline core.
類似化合物との比較
Similar Compounds
3-Phenylquinazoline-2,4(1H,3H)-dithione: Known for its biological activities and used as a precursor for other quinazoline derivatives.
4(3H)-Quinazolinone derivatives: Widely studied for their pharmacological properties, including anticancer and antimicrobial activities.
Azo-4(3H)-quinazolinone compounds: Investigated for their potential as antimicrobial and anticancer agents.
Uniqueness
(4E)-2-Benzyl-N-methyl-3-phenylquinazolin-4(3H)-imine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of benzyl, methyl, and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
918636-81-4 |
|---|---|
分子式 |
C22H19N3 |
分子量 |
325.4 g/mol |
IUPAC名 |
2-benzyl-N-methyl-3-phenylquinazolin-4-imine |
InChI |
InChI=1S/C22H19N3/c1-23-22-19-14-8-9-15-20(19)24-21(16-17-10-4-2-5-11-17)25(22)18-12-6-3-7-13-18/h2-15H,16H2,1H3 |
InChIキー |
DWODPLLKJLCXDO-UHFFFAOYSA-N |
正規SMILES |
CN=C1C2=CC=CC=C2N=C(N1C3=CC=CC=C3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Ethoxy-6-(4-fluoro-2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14195860.png)
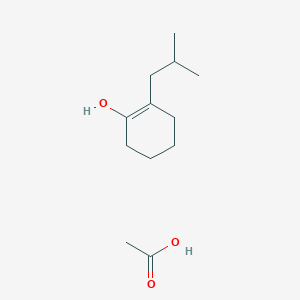
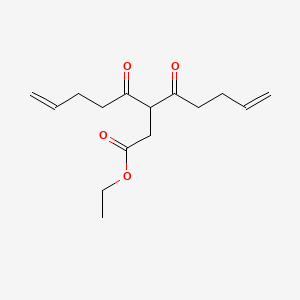
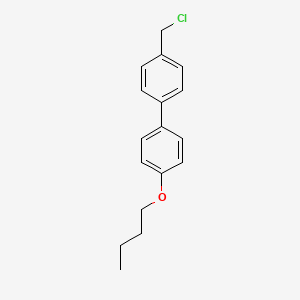
![2-{5-Chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14195878.png)
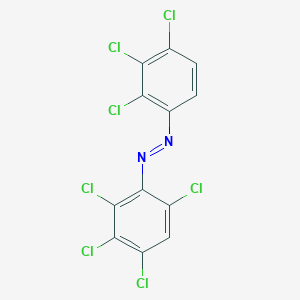
![1-Butyl-1,2,3,4-tetrahydrobenzo[h]quinoline-6-carbaldehyde](/img/structure/B14195884.png)

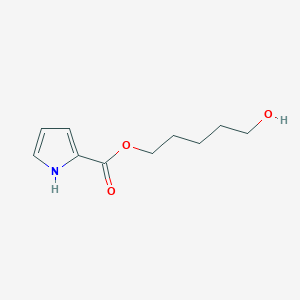
![1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene)](/img/structure/B14195931.png)
